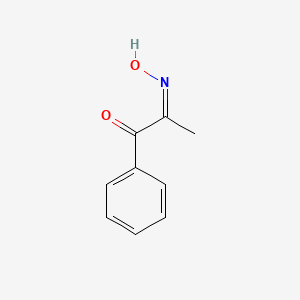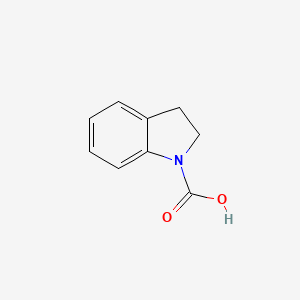
Indoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline-1-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs this compound is characterized by the presence of an indoline ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Indoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For example, indole can be reduced to indoline using catalytic hydrogenation, followed by carboxylation to introduce the carboxylic acid group. Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system, followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to reduce indole derivatives under high pressure and temperature conditions. The resulting indoline is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Indoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-1-carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various indoline derivatives with functional groups such as alcohols, esters, and substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Indoline-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of indoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, indoline derivatives can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indoline scaffold .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Similar to indoline-1-carboxylic acid but with the carboxylic acid group at the 2-position.
Indole-3-carboxylic acid: Another similar compound with the carboxylic acid group at the 3-position.
Indoline-2-carboxylic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the carboxylic acid group influences the compound’s ability to participate in specific reactions and interact with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
763047-58-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2,3-dihydroindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12) |
InChI Key |
TYHYESDUJZRBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


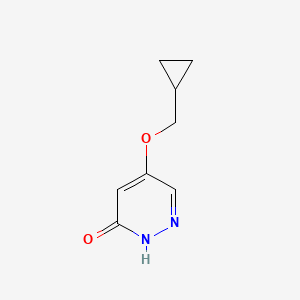

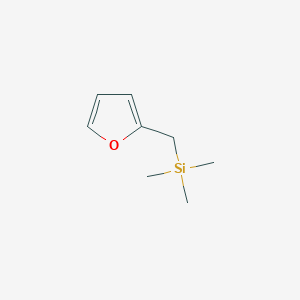
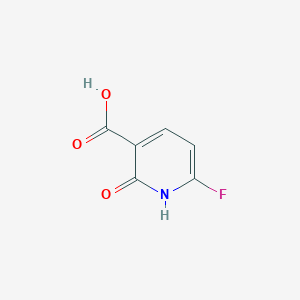
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)

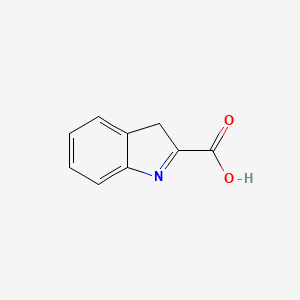
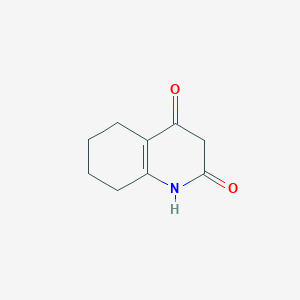
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)


